molecular formula C22H21N5O2 B12916604 Carbamic acid, (5-amino-3-(1,1'-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 82586-04-7

Carbamic acid, (5-amino-3-(1,1'-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Katalognummer: B12916604
CAS-Nummer: 82586-04-7
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: WEUUVCRZESHTIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biphenyl group, a pyrido-pyrazine ring, and an ethyl ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrido-pyrazine ring, followed by the introduction of the biphenyl group and the amino group. The final step involves the esterification of the carbamic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Characteristics

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C35H43N5O4
  • Molecular Weight : 597.7 g/mol
  • IUPAC Name : 1-[2-[[2-[4-[(4-carbamoylpiperidin-1-yl)methyl]phenyl]-2-oxoethyl]amino]ethyl]piperidin-4-yl]

This structure contributes to its biological activity and potential therapeutic uses.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to carbamic acid derivatives. For instance, research has demonstrated that certain pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

Case Study: In Vitro Activity

A study published in Biochemical and Biophysical Research Communications reported that specific derivatives of carbamic acid significantly decreased cell viability in cancer models at low concentrations (0.001 µM to 0.1 µM) over varying exposure times (24 to 72 hours). The results are summarized in Table 1.

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0.001201930
0.01161631
0.113189

Muscarinic Receptor Antagonism

The compound also demonstrates potential as a muscarinic receptor antagonist . This activity is significant for the development of treatments for conditions such as asthma and other respiratory disorders. Research has indicated that biphenyl compounds can effectively block muscarinic receptors, leading to bronchodilation and reduced mucus secretion in the airways .

Case Study: Pharmacological Evaluation

In a pharmacological study, the effectiveness of biphenyl derivatives as muscarinic antagonists was evaluated through receptor binding assays. The findings suggested that these compounds could serve as lead candidates for developing new therapeutic agents targeting muscarinic receptors.

Synthetic Pathways

The synthesis of carbamic acid derivatives typically involves multi-step organic reactions, including:

  • Formation of the core structure via cyclization reactions.
  • Functionalization at various positions to enhance biological activity.
  • Esters formation through reaction with alcohols to yield ethyl esters.

These synthetic strategies are crucial for optimizing the pharmacological properties of the compounds.

Challenges in Development

Despite their promising applications, the development of carbamic acid derivatives faces challenges such as:

  • Stability : Many derivatives may undergo hydrolysis or degradation.
  • Selectivity : Ensuring selectivity for target receptors while minimizing off-target effects is critical for therapeutic efficacy.

Wirkmechanismus

The mechanism of action of carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbamic acid, (5-amino-3-(naphthalen-1-yl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
  • Carbamic acid, (5-amino-3-(phenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Uniqueness

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is unique due to its biphenyl group, which imparts distinct chemical and biological properties

Biologische Aktivität

Carbamic acid, specifically the compound known as Carbamic acid, (5-amino-3-(1,1'-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester , is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C22H21N3O3
  • Molecular Weight : 375.42 g/mol
  • CAS Number : 1013330-79-4
  • SMILES Notation : COC(=O)NCc1ccc(cc1)C(=O)Nc2cc(ccc2N)c3ccccc3

The structure features a biphenyl moiety and a pyrido-pyrazine core, which are significant for its biological interactions.

Anticancer Properties

Research indicates that carbamic acid derivatives exhibit promising anticancer activity. A study assessing various pyrazine compounds demonstrated that certain derivatives showed significant cytotoxic effects against human cancer cell lines. For instance, one compound displayed an IC50 value of 0.1 µM against MDA-MB-231 breast cancer cells, indicating potent activity in inhibiting cell proliferation .

The mechanisms through which carbamic acid derivatives exert their biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to increased late apoptotic cell populations .

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of carbamic acid derivatives. For example, compounds related to this structure have shown activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma cruzi, which are responsible for tuberculosis and Chagas disease, respectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of carbamic acid derivatives. Modifications at specific sites on the molecule can enhance potency and selectivity for desired targets. For instance, altering substituents on the biphenyl or pyridine rings has been shown to significantly affect activity against different cancer types and microbial strains .

Study 1: Anticancer Activity Assessment

In a study focusing on the anticancer properties of similar carbamate compounds, researchers evaluated their effects on various human cancer cell lines. The results indicated that modifications in the molecular structure led to varying degrees of cytotoxicity and apoptosis induction. The most effective compounds resulted in over 25% late apoptotic cells at concentrations as low as 0.1 µM .

Study 2: Antimicrobial Efficacy

Another research effort assessed the efficacy of related compounds against T. b. brucei. The findings revealed that specific structural modifications improved activity significantly compared to baseline compounds, suggesting that further exploration into the structural variations could yield more effective antimicrobial agents .

Eigenschaften

CAS-Nummer

82586-04-7

Molekularformel

C22H21N5O2

Molekulargewicht

387.4 g/mol

IUPAC-Name

ethyl N-[5-amino-3-(4-phenylphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C22H21N5O2/c1-2-29-22(28)27-19-12-17-20(21(23)26-19)25-18(13-24-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12,24H,2,13H2,1H3,(H3,23,26,27,28)

InChI-Schlüssel

WEUUVCRZESHTIJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.